
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
The compound has been investigated for its antiproliferative properties. In studies, it was tested against various cell lines, including non-cancer human dermal microvascular endothelial cells (HMEC-1) and cancer cells such as human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). Notably, compounds 3a, 5a, and 2b exhibited significant IC50 values against the entire panel of selected cells . Further investigation into the stereochemistry of the most active compound, ®-5a, revealed its impact on cell cycle phases, mitochondrial membrane depolarization, and cellular reactive oxygen species (ROS) production in A2780 cells.
Chiral Molecules and Pharmacological Properties
Chiral molecules play a crucial role in pharmaceuticals, industry, and agriculture. Optically pure chiral compounds are abundant among active pharmaceutical drugs, with specific recognition processes based on hydrogen bonding and CH-π interactions. When a chiral center is present in a drug, both enantiomers must be studied to evaluate their pharmacological properties. The FDA recognizes this importance, emphasizing the need to investigate both enantiomers .
Materials Science Applications
Stimulated Raman scattering (SRS) microscopy, originally designed for biomedical applications, has gained attention in materials science. SRS microscopy offers high-speed, high-chemical sensitivity, and excellent spatial resolution. Researchers have successfully applied SRS microscopy to various topics, including 2D materials, energy storage and conversion, and polymerizations. Its ability to capture transient dynamics in chemical transport and reactions makes it attractive for material characterizations .
Oligothiophenes in Organic Materials Science
Thiophene derivatives, particularly oligothiophenes, are essential functional π–electron systems in organic materials science. They find applications in optoelectronic devices, organic semiconductors, and sensors. Their unique electronic properties make them valuable for designing novel materials .
Combinatorial Library Design
Thiophene and its substituted derivatives serve as indispensable anchors for medicinal chemists. They contribute to the production of combinatorial libraries, aiding in the search for lead molecules with therapeutic potential .
Deep-Sea Exploration
While not directly related to the compound, the successful development of the deep-sea manned submersible Fendouzhe (Striver) has significantly improved China’s capabilities in technical equipment R&D and independent innovation in manned deep diving. It has made outstanding contributions to accelerating maritime power construction .
Propiedades
IUPAC Name |
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-18-16(21)14-8-9-22-17(14)19-15(20)13-7-6-11-4-2-3-5-12(11)10-13/h6-10H,2-5H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUOOUHPHAYPMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



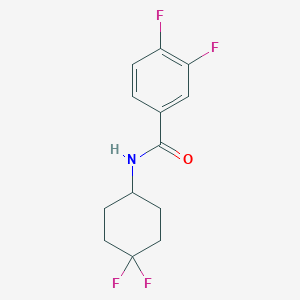

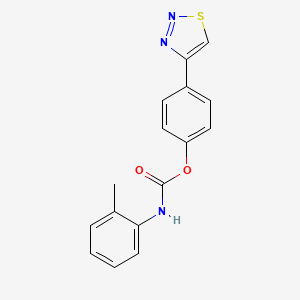
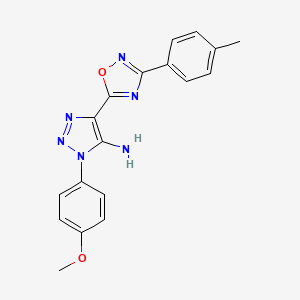
![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)
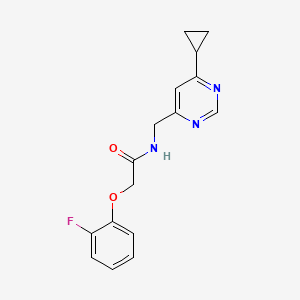

![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)
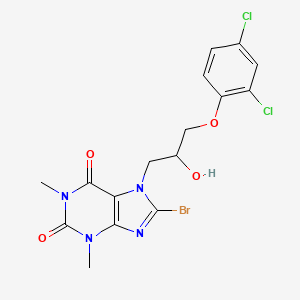
![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)
